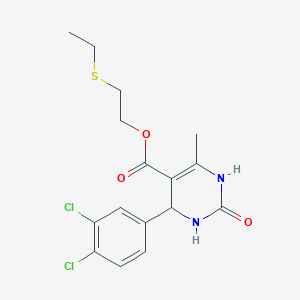
2,2-bis(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-bis(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide, also known as DAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of amides and is synthesized through a specific method that involves the reaction of 4-aminobenzonitrile with 1-methyl-2-phenylethylamine followed by acetylation.
作用机制
The mechanism of action of 2,2-bis(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory mediators such as prostaglandins. By inhibiting COX-2, 2,2-bis(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide reduces the production of these mediators, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
2,2-bis(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide has been shown to exhibit significant anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, 2,2-bis(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the major advantages of 2,2-bis(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide is its potent anti-inflammatory and analgesic effects, which make it a promising drug candidate for the treatment of various diseases. However, 2,2-bis(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide has some limitations in lab experiments, such as its poor solubility in water and its relatively low stability under certain conditions.
未来方向
There are several future directions for research on 2,2-bis(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide. One potential area of research is the development of more stable and soluble formulations of 2,2-bis(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide for use in drug development. Another potential area of research is the investigation of the potential use of 2,2-bis(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanism of action of 2,2-bis(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide and to investigate its potential side effects and toxicity.
合成方法
The synthesis of 2,2-bis(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide involves the reaction of 4-aminobenzonitrile with 1-methyl-2-phenylethylamine in the presence of a catalyst such as palladium on carbon. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol. The resulting intermediate is then acetylated using acetic anhydride to yield 2,2-bis(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide.
科学研究应用
2,2-bis(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2,2-bis(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide has been shown to exhibit significant anti-inflammatory and analgesic properties. It has also been studied for its potential use as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
2,2-bis(4-aminophenyl)-N-(1-phenylpropan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-16(15-17-5-3-2-4-6-17)26-23(27)22(18-7-11-20(24)12-8-18)19-9-13-21(25)14-10-19/h2-14,16,22H,15,24-25H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDDMJHTPLRWSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

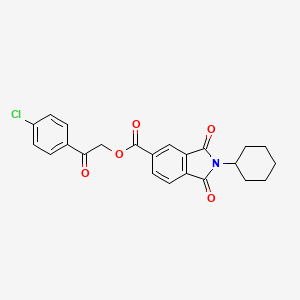
![N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5101103.png)

![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[4-(methylthio)benzyl]-3-piperidinol](/img/structure/B5101123.png)
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N,N-diphenylacetamide)](/img/structure/B5101134.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5101136.png)
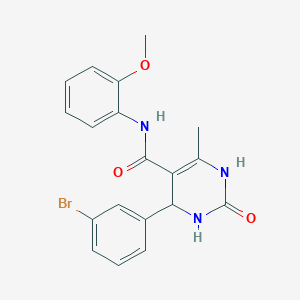
![1-(4-butylphenyl)-5-methyl-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5101145.png)
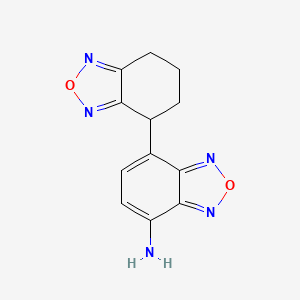
![3-methyl-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5101151.png)
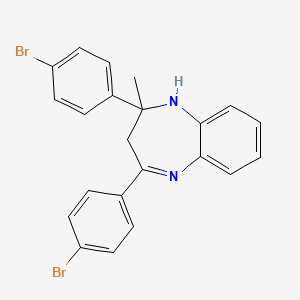
![1-(2-fluorobenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5101184.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5101189.png)
